molecular formula C6H4BrNO3 B11785255 4-Bromo-2-hydroxynicotinic acid

4-Bromo-2-hydroxynicotinic acid

Cat. No.: B11785255
M. Wt: 218.00 g/mol
InChI Key: IOZAIRHSBDTRHP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-hydroxynicotinic acid typically involves the bromination of 2-hydroxynicotinic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the 4-position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-hydroxynicotinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Bromo-2-hydroxynicotinic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe in studying enzyme functions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 4-Bromo-2-hydroxynicotinic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group and bromine atom play crucial roles in its reactivity and binding affinity. The compound can inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways .

Comparison with Similar Compounds

Comparison: 4-Bromo-2-hydroxynicotinic acid is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C6H4BrNO3

Molecular Weight

218.00 g/mol

IUPAC Name

4-bromo-2-oxo-1H-pyridine-3-carboxylic acid

InChI

InChI=1S/C6H4BrNO3/c7-3-1-2-8-5(9)4(3)6(10)11/h1-2H,(H,8,9)(H,10,11)

InChI Key

IOZAIRHSBDTRHP-UHFFFAOYSA-N

Canonical SMILES

C1=CNC(=O)C(=C1Br)C(=O)O

Origin of Product

United States

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